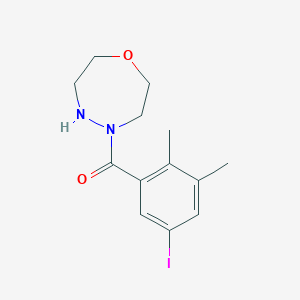
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide, also known as AMN082, is a selective agonist of metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2001 by researchers at the University of Pittsburgh and has since been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide acts as a selective agonist of mGluR7, a member of the metabotropic glutamate receptor family. Activation of mGluR7 has been shown to have a number of effects on neuronal function, including regulation of neurotransmitter release, modulation of ion channels, and regulation of synaptic plasticity.
Biochemical and Physiological Effects
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the release of the neurotransmitter GABA in the striatum, and to reduce the release of glutamate in the hippocampus. It has also been shown to reduce the activity of the dopaminergic system in the striatum, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide has several advantages for use in lab experiments. It is a selective agonist of mGluR7, which allows for precise modulation of neuronal activity. It is also relatively stable and can be administered orally, which makes it easy to use in animal studies. However, N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide is not without limitations. It has a relatively short half-life and may require frequent dosing in some studies. It is also relatively expensive compared to other research compounds.
将来の方向性
There are several future directions for research on N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide. One area of interest is its potential as a treatment for drug addiction. Studies have shown that activation of mGluR7 can reduce drug-seeking behavior in animal models of addiction, and there is interest in developing N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide as a potential therapeutic agent for this purpose. Other areas of interest include its potential as a treatment for anxiety and depression, and its use in studying the role of mGluR7 in various neurological disorders.
合成法
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 4-acetyl-3-methylphenol with 2,6-dimethylmorpholine to form the intermediate 4-(2,6-dimethylmorpholin-4-yl)phenol. This intermediate is then reacted with pyridine-2-carboxylic acid chloride to yield the final product, N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide.
科学的研究の応用
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and ischemic stroke. It has also been studied for its potential as a treatment for anxiety, depression, and drug addiction.
特性
IUPAC Name |
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-13-9-17(5-6-19(13)16(4)25)23-21(26)20-10-18(7-8-22-20)24-11-14(2)27-15(3)12-24/h5-10,14-15H,11-12H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPSICZLQGRXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=NC=C2)C(=O)NC3=CC(=C(C=C3)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetyl-3-methylphenyl)-4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-dihydro-2H-chromen-6-yl)ethyl]acetamide](/img/structure/B7436141.png)
![5-Phenyl-7-[3-[(sulfamoylamino)methyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B7436158.png)
![N-[(1R,2R)-2-ethylcyclopropyl]-6-fluoropyrimidin-4-amine](/img/structure/B7436177.png)
![4-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]-3-nitro-1H-pyridin-2-one](/img/structure/B7436180.png)
![N-[3-(cyanomethoxy)phenyl]-3-cyclohexylpyrrolidine-1-carboxamide](/img/structure/B7436181.png)
![3-(6-aminopurin-9-yl)-N-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]propanamide](/img/structure/B7436189.png)
![[4-(Methylamino)quinazolin-7-yl]-[3-(oxolan-2-yl)morpholin-4-yl]methanone](/img/structure/B7436191.png)
![1-(6-Oxaspiro[2.5]octan-2-yl)-3-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]urea](/img/structure/B7436198.png)
![3-oxo-N-[3-[2-(trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl]-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B7436200.png)
![3-methyl-5-[4-(3-nitro-2-oxo-1H-pyridin-4-yl)piperazin-1-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B7436206.png)
![6-[3-(methylsulfonylmethyl)piperidin-1-yl]-N-phenylpyrimidin-4-amine](/img/structure/B7436218.png)
![1-[[(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]cyclopentane-1-carboxamide](/img/structure/B7436227.png)

![Methyl 6-[9-(dimethylamino)-3-azaspiro[5.5]undecan-3-yl]pyridazine-3-carboxylate](/img/structure/B7436241.png)